2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 2-(2,3-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 2-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group (C=N) can be reduced to an amine (C-N).
Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its ability to form coordination complexes with metal ions. The compound’s imine and phenolic groups can coordinate with metal ions, leading to the formation of stable complexes. These complexes can then interact with biological molecules, potentially disrupting their normal function and leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-{[2-hydroxyphenyl)imino]methyl}phenol: A similar Schiff base with a hydroxyphenyl group instead of a dichlorophenyl group.
2-[(E)-{[2,4-dichlorophenyl)imino]methyl}phenol: Another Schiff base with a dichlorophenyl group at different positions.
Uniqueness
2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and exhibiting significant biological activity .
Properties
Molecular Formula |
C20H12Cl2N2O2 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-15-6-3-5-14(19(15)22)20-24-16-10-13(8-9-18(16)26-20)23-11-12-4-1-2-7-17(12)25/h1-11,25H |
InChI Key |
IWJJWPATVHHGBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl)O |
Origin of Product |
United States |
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